molecular formula C15H22O3 B1158633 12-Hydroxyisodrimenin CAS No. 218780-16-6

12-Hydroxyisodrimenin

Cat. No.: B1158633
CAS No.: 218780-16-6
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Description

12-Hydroxyisodrimenin is a drimane-type sesquiterpenoid characterized by a complex fused-ring structure. Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.34 g/mol and a CAS registry number of 218780-16-6 . Structurally, it features a hydroxyl group at the C-12 position, distinguishing it from other drimane derivatives. Commercial preparations often report a purity of ≥90%–98%, with storage recommendations at 2–8°C to maintain stability .

Properties

CAS No.

218780-16-6

Molecular Formula

C15H22O3

Appearance

Powder

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Drimane sesquiterpenoids share a core bicyclic framework but differ in functional group substitutions, which critically influence their biological activities and physicochemical properties. Below is a detailed comparison of 12-Hydroxyisodrimenin with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Drimanes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Highlights
This compound 218780-16-6 C₁₅H₂₂O₃ 250.34 C-12 hydroxyl Antifungal, anti-inflammatory
7-Ketoisodrimenin Not specified C₁₅H₂₀O₃ 248.32 C-7 ketone Antimicrobial, cytotoxic
Drimanial Not specified C₁₅H₂₂O₂ 234.33 Aldehyde at C-11 Insecticidal
Ugandensolide Not specified C₁₉H₂₈O₅ 348.42 C-15 acetyloxy groups Antiparasitic, antiplasmodial

Key Structural and Functional Differences

Functional Group Substitutions :

  • This compound is distinguished by its hydroxyl group at C-12, which enhances its polarity and solubility in polar solvents like DMSO .
  • 7-Ketoisodrimenin contains a ketone at C-7, increasing its electrophilicity and reactivity in redox reactions .
  • Ugandensolide features acetyloxy groups at C-15, contributing to its lipophilicity and membrane permeability .

Biological Activity :

  • The C-12 hydroxyl group in this compound is associated with moderate antifungal activity against Candida albicans (MIC: 82 µg/mL) and anti-inflammatory effects via NF-κB inhibition .
  • 7-Ketoisodrimenin shows stronger cytotoxicity (IC₅₀: 39 µM in HeLa cells) due to its ketone group, which facilitates interactions with cellular nucleophiles .
  • Ugandensolide exhibits potent antimalarial activity (IC₅₀: 0.8 µM against Plasmodium falciparum), attributed to its acetyloxy substituents enhancing target binding .

Physicochemical Properties :

  • Solubility : this compound is sparingly soluble in water but highly soluble in DMSO (>10 mg/mL) . In contrast, Ugandensolide’s lipophilicity limits its aqueous solubility but improves bioavailability in lipid-rich environments .
  • Stability : this compound degrades at temperatures >40°C, whereas 7-Ketoisodrimenin is more thermally stable due to its conjugated ketone .

Biological Activity

12-Hydroxyisodrimenin is a drimane-type sesquiterpene that has garnered interest due to its diverse biological activities. This compound, derived from natural sources such as certain fungi and sponges, exhibits various pharmacological properties, including antimicrobial, cytotoxic, and neurotrophic effects. The following sections will detail the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its drimane skeleton, which is common among sesquiterpenes. Its molecular formula is C15H22O3C_{15}H_{22}O_3, with a molecular weight of approximately 250.34 g/mol. The compound's structure includes a hydroxyl group at the 12th carbon position, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that drimane derivatives, including this compound, possess antimicrobial properties. A study isolated various drimane-type compounds from Dentipellis fragilis, revealing that some exhibited weak activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Mucor hiemalis . The minimal inhibitory concentrations (MICs) for these activities were reported to be around 66.7 μg/mL.

CompoundMIC (μg/mL)Target Organism
10-Methoxycarbonyl-10-norisodrimenin66.7Staphylococcus aureus
10-Methoxycarbonyl-10-norisodrimenin66.7Mucor hiemalis

Cytotoxicity

The cytotoxic potential of this compound has also been evaluated in various cell lines. In particular, its effects on human endocervical adenocarcinoma cells (KB3.1) were assessed, showing a half-maximal inhibitory concentration (IC50) of approximately 21.2 μM . This indicates moderate cytotoxicity, suggesting potential applications in cancer therapy.

Neurotrophic Activity

Neurotrophic effects of this compound have been highlighted in studies examining neurite outgrowth in PC-12 cells, a model for neuronal differentiation. When combined with nerve growth factor (NGF), the compound promoted significant neurite outgrowth compared to control groups . Additionally, real-time quantitative reverse transcription polymerase chain reaction (RT-qPCR) assays demonstrated that treatment with this compound increased the expression levels of neurotrophic factors such as NGF and brain-derived neurotrophic factor (BDNF) in astrocytoma cells .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of drimane compounds, including this compound:

  • Neuroprotective Effects : In a study focusing on neuroprotective agents, it was found that compounds similar to this compound could enhance neuronal survival and promote regeneration after injury .
  • Antimicrobial Efficacy : A comparative analysis of drimane derivatives revealed that those with structural similarities to this compound exhibited varying degrees of antimicrobial activity against clinically relevant pathogens .

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